molecular formula C16H16INO3 B299374 N-(3,4-dimethoxybenzyl)-2-iodobenzamide

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Numéro de catalogue B299374
Poids moléculaire: 397.21 g/mol
Clé InChI: XTIZXHQHIZJONY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethoxybenzyl)-2-iodobenzamide, also known as DBIB, is a chemical compound that has been widely studied for its potential therapeutic applications. DBIB belongs to the class of benzamide derivatives and is known for its ability to bind to specific receptors in the brain and modulate their activity.

Mécanisme D'action

The exact mechanism of action of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to increase the release of dopamine and other neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to interact with sigma-1 receptors, which are involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are brain regions involved in reward and motivation. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows for more precise and targeted experiments, which can yield more accurate and meaningful results. However, one of the main limitations of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Orientations Futures

There are many potential future directions for the study of N-(3,4-dimethoxybenzyl)-2-iodobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective N-(3,4-dimethoxybenzyl)-2-iodobenzamide analogs, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of N-(3,4-dimethoxybenzyl)-2-iodobenzamide's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which may have implications for the treatment of various neurological and psychiatric disorders. Additionally, the use of N-(3,4-dimethoxybenzyl)-2-iodobenzamide in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethoxybenzyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-iodobenzoic acid in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3,4-dimethoxybenzyl)-2-iodobenzamide. The yield of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is typically around 30-40%, and the purity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Applications De Recherche Scientifique

N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, and modulate their activity. This makes N-(3,4-dimethoxybenzyl)-2-iodobenzamide a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Propriétés

Nom du produit

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Formule moléculaire

C16H16INO3

Poids moléculaire

397.21 g/mol

Nom IUPAC

N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide

InChI

InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)

Clé InChI

XTIZXHQHIZJONY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

SMILES canonique

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.